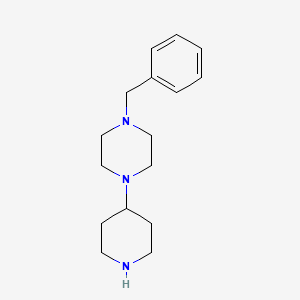

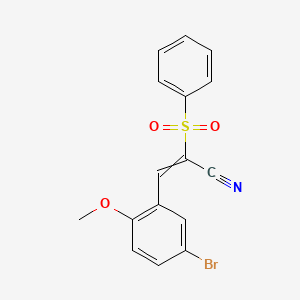

![molecular formula C4H6N4O2S B1274025 [(3-氨基-1H-1,2,4-三唑-5-基)硫代]乙酸 CAS No. 401638-68-4](/img/structure/B1274025.png)

[(3-氨基-1H-1,2,4-三唑-5-基)硫代]乙酸

货号 B1274025

CAS 编号:

401638-68-4

分子量: 174.18 g/mol

InChI 键: ZMQLPHICWYKYRP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

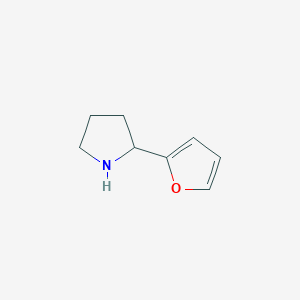

[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid is a chemical compound with the molecular formula C4H6N4O2S . It has a molecular weight of 174.18 . The IUPAC name for this compound is [(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid .

Molecular Structure Analysis

The InChI code for [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid is1S/C4H6N4O2S/c5-3-6-4(8-7-3)11-1-2(9)10/h1H2, (H,9,10) (H3,5,6,7,8) . The canonical SMILES representation is C(C1=NC(=NN1)N)C(=O)O . Physical And Chemical Properties Analysis

[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid is a solid at room temperature . It has a molecular weight of 142.12 g/mol . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is -0.9 .科学研究应用

- Field : Organic Chemistry

- Application : Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples .

- Method : These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .

- Results : The desired products were successfully obtained in the reaction with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .

- Field : Medicinal Chemistry

- Application : The synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones were reported .

- Method : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .

- Results : Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

Anticancer Agents

Inhibitor of Mitochondrial and Chloroplast Function

- Field : Microbiology

- Application : 3-Amino-1,2,4-triazole (3-AT) is a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase . This has proved useful in various two-hybrid system, where a high-affinity binding between two proteins (i.e., higher expression of the HIS3 gene) will allow the yeast cell to survive in media containing higher concentrations of 3-AT .

- Field : Industrial Chemistry

- Application : 1,2,4-triazole derivatives are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors (copper alloys) .

Applications in Microbiology

Industrial Applications

Histidine Biosynthesis Inhibitor

- Field : Entomology

- Application : 3-Amino-1,2,4-triazole can be used for the preservation of midgut sample from honey bee .

- Field : Biochemistry

- Application : 3-Amino-1,2,4-triazole can be used for the determination of tryptophan in proteins .

Preservation of Midgut Sample from Honey Bee

Determination of Tryptophan in Proteins

Organelle-Specific Perturbant in Human Embryonic Kidney (HEK293T) Cells

属性

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2S/c5-3-6-4(8-7-3)11-1-2(9)10/h1H2,(H,9,10)(H3,5,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQLPHICWYKYRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC1=NNC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395221 |

Source

|

| Record name | ST50807797 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid | |

CAS RN |

401638-68-4 |

Source

|

| Record name | ST50807797 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

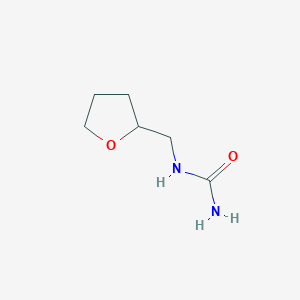

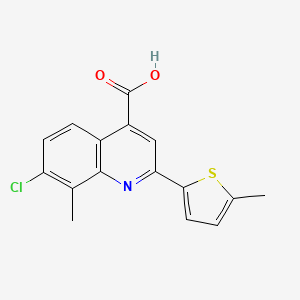

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)

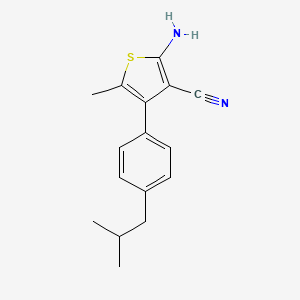

![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)

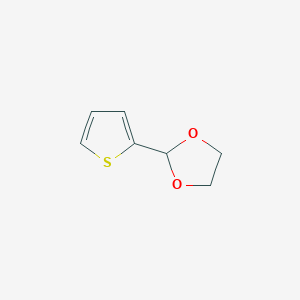

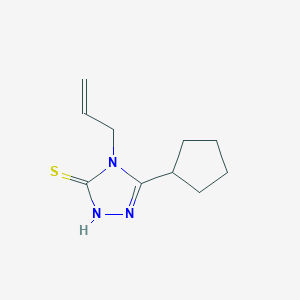

![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)

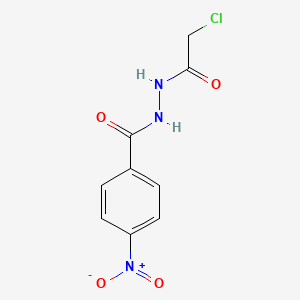

![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)